molecular formula C12H9ClFN3O B4573264 2-(2-chloro-6-fluorophenyl)-N-2-pyrazinylacetamide

2-(2-chloro-6-fluorophenyl)-N-2-pyrazinylacetamide

Cat. No.: B4573264
M. Wt: 265.67 g/mol
InChI Key: QOIOMDBMOLYIBV-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-2-pyrazinylacetamide is a useful research compound. Its molecular formula is C12H9ClFN3O and its molecular weight is 265.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.0418178 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Drug Discovery and Synthesis

Research in novel drug discovery has leveraged compounds similar to 2-(2-chloro-6-fluorophenyl)-N-2-pyrazinylacetamide for their potent biological activities. For instance, fluoro-substituted benzopyrans have demonstrated significant anticancer activities against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, the development of thrombin inhibitors with specific structural motifs, such as 2-cyano-6-fluorophenylacetamide, has resulted in compounds exhibiting robust efficacy in canine anticoagulation and thrombosis models upon oral administration (Kreutter et al., 2008).

Pharmacokinetics and Absorption Studies

Investigations into the physicochemical and biopharmaceutical properties of related compounds have shed light on their absorption characteristics. One study focused on a water-insoluble thrombin inhibitor, demonstrating that its absorption was dependent on the surface area of the particles administered and highlighted the compound's high permeability despite its low aqueous solubility (Euler et al., 2004).

Imaging and Diagnostic Applications

Compounds with fluorinated structures have been synthesized and evaluated for their potential in imaging. For example, fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), making them promising candidates for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Anti-inflammatory and Analgesic Activities

The synthesis and biological evaluation of novel N-(3-chloro-4-fluorophenyl) derivatives have revealed significant anti-inflammatory activity, with certain compounds exhibiting substantial effects comparable to standard drugs (Sunder et al., 2013). Another study synthesized 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which displayed notable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities (Nayak et al., 2014).

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-pyrazin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3O/c13-9-2-1-3-10(14)8(9)6-12(18)17-11-7-15-4-5-16-11/h1-5,7H,6H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIOMDBMOLYIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NC=CN=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.